molecular formula C13H12Cl2N2O2S B5516697 2,4-dichloro-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

2,4-dichloro-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B5516697
M. Wt: 331.2 g/mol
InChI Key: WXBPHLUVSBBTLU-UHFFFAOYSA-N
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Description

2,4-dichloro-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H12Cl2N2O2S and its molecular weight is 331.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-dichloro-5-methyl-N-(4-pyridinylmethyl)benzenesulfonamide is 329.9996542 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized and structurally characterized various benzenesulfonamide derivatives, noting their potential as precursors in the development of pharmaceuticals. For example, the synthesis of novel compounds with potential anticancer activity involves the structural modification of benzenesulfonamide derivatives, highlighting the role of these compounds in medicinal chemistry (Ghorab & Al-Said, 2012).

Inhibitors of Carbonic Anhydrases

Benzenesulfonamide derivatives have been studied for their inhibitory effects on human carbonic anhydrase isoforms, which are enzymes involved in various physiological processes. The introduction of certain substituents into the benzenesulfonamide ring has been shown to affect the binding affinity to carbonic anhydrase isoforms, offering insights into the design of selective inhibitors for therapeutic use (Vaškevičienė et al., 2019).

Anticancer Activity

Research into the anticancer activity of benzenesulfonamide derivatives has led to the identification of compounds with promising efficacy against various cancer cell lines. This work contributes to the ongoing search for novel anticancer agents and underscores the therapeutic potential of benzenesulfonamide-based compounds (Rathish et al., 2012).

Enzyme Inhibition and Biological Potential

The synthesis of Schiff bases from benzenesulfonamide derivatives and their evaluation as enzyme inhibitors showcase the broad applicability of these compounds in biochemistry and pharmacology. The enzyme inhibition properties of these compounds, coupled with their antioxidant potential, demonstrate their versatility in drug development (Kausar et al., 2019).

Safety and Hazards

The safety data sheet for 2,4-Dichloro-5-methylpyrimidine indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-9-6-13(12(15)7-11(9)14)20(18,19)17-8-10-2-4-16-5-3-10/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBPHLUVSBBTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.